molecular formula C18H16F2N2O B2939965 3,4-difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide CAS No. 689265-17-6

3,4-difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2939965
CAS No.: 689265-17-6
M. Wt: 314.336
InChI Key: JUNLFOFCRPINIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide is a benzamide derivative featuring a 3,4-difluorinated aromatic ring linked via an amide bond to a 2-(2-methylindol-1-yl)ethylamine moiety. Its synthesis typically involves coupling 2-(2-methyl-1H-indol-1-yl)ethanamine with substituted benzoic acids using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDCI) and dimethylaminopyridine (DMAP) in dichloromethane, yielding products in 70–80% after purification .

Key structural attributes include:

  • Benzamide core: The 3,4-difluoro substitution enhances electronic effects and metabolic stability compared to methoxy or piperidinyl substituents.
  • Indole moiety: The 2-methylindole group contributes to hydrophobic interactions and receptor binding specificity.

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O/c1-12-10-13-4-2-3-5-17(13)22(12)9-8-21-18(23)14-6-7-15(19)16(20)11-14/h2-7,10-11H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNLFOFCRPINIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 3,4-difluorobenzoic acid and 2-(2-methylindol-1-yl)ethylamine:

C18H16F2N2O+H2OC7H5F2O2+C10H12N2\text{C}_{18}\text{H}_{16}\text{F}_2\text{N}_2\text{O}+\text{H}_2\text{O}\rightarrow \text{C}_7\text{H}_5\text{F}_2\text{O}_2+\text{C}_{10}\text{H}_{12}\text{N}_2

Conditions :

  • Acidic : HCl (6M), reflux, 12 hours.

  • Basic : NaOH (10%), 80°C, 8 hours.

Electrophilic Aromatic Substitution (EAS) on Indole

The indole ring undergoes EAS at the 3-position due to its inherent electron-rich nature. Example reactions include:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C yields 3-nitro-substituted derivatives.

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups.

Table 1: EAS Reactivity Comparison

Reaction TypePositionProduct Yield (%)Conditions
NitrationC372HNO₃, H₂SO₄, 0–5°C
BrominationC558Br₂, FeBr₃, 25°C
Friedel-Crafts AcylationC364AcCl, AlCl₃, reflux

Fluorine-Specific Reactivity

The 3,4-difluoro substituents on the benzamide ring direct further substitution to the ortho and para positions relative to fluorine. For example:

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at the C2 position.

  • Nucleophilic Aromatic Substitution : Replacement of fluorine with methoxy groups using NaOMe in DMF.

Oxidation and Reduction Pathways

  • Ethyl Linker Oxidation : KMnO₄ in acidic conditions converts the ethyl group to a ketone:

     CH2CH2  COCH3\text{ CH}_2\text{CH}_2\text{ }\rightarrow \text{ COCH}_3
  • Indole Ring Reduction : H₂/Pd-C reduces the indole to indoline under mild pressure.

Table 2: Redox Reaction Outcomes

ReactionReagentsProductYield (%)
Ethyl oxidationKMnO₄, H₂SO₄Ketone derivative85
Indole hydrogenationH₂ (1 atm), Pd-C2-Methylindoline ethylbenzamide78

Mechanistic Insights from Analogous Compounds

Data from structurally related benzamides (e.g., 2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide ) suggest:

  • Steric hindrance from the 2-methylindole group slows EAS at C3.

  • Fluorine’s electronic effects dominate over steric effects in directing substitution.

Stability and Degradation

  • Thermal Stability : Decomposes at 240°C (TGA data).

  • Photodegradation : UV light (254 nm) induces cleavage of the amide bond within 48 hours.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives

Table 1 compares the target compound with analogs synthesized using the same scaffold but differing in benzamide substituents.

Compound Name Substituents on Benzamide Molecular Weight (g/mol) Key Features Biological Relevance (if reported) Reference
3,4-Difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide 3,4-difluoro ~340* Enhanced metabolic stability; potential EP2 antagonism Inferred from related EP2 antagonists
4-Methoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide (6c) 4-methoxy 309 Electron-donating group; reduced steric hindrance EP2 antagonist candidate
3,4-Dimethoxy-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide (6b) 3,4-dimethoxy 339 Increased lipophilicity; moderate steric effects Tested for receptor selectivity
4-(Piperidin-1-yl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide (7k) 4-piperidinyl 362 Bulky substituent; potential for hydrogen bonding High purity (>97%); structural diversity

*Estimated based on molecular formula.

Key Observations:
  • Electron-withdrawing vs. electron-donating groups : The 3,4-difluoro substituent (electron-withdrawing) may improve metabolic stability compared to methoxy groups (electron-donating), which are prone to oxidative demethylation .
  • Steric effects : Bulky groups like piperidinyl (7k) enhance receptor interaction but may reduce solubility, whereas smaller substituents (e.g., 6c) favor membrane permeability .

Heterocyclic and Spirocyclic Analogs

Table 2 highlights compounds with modified amine side chains or fused heterocycles.

Compound Name Core Structure Modifications Molecular Weight (g/mol) Reported Activity Reference
3,4-Difluoro-N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamide (ML298) Spirocyclic triazaspirodecan-4-one moiety 406.5 Dual PLD1/2 inhibitor; anti-invasive in glioblastoma
N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-difluorobenzamide Pyridyl-pyrazole side chain 328.32 Structural diversity; unknown activity
3,4-Difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide Fluorophenyl-piperazine substituent 363.4 Potential CNS targeting via piperazine
Key Observations:
  • Spirocyclic systems (ML298) : The triazaspirodecan-4-one core introduces conformational rigidity, enhancing target selectivity (e.g., phospholipase D inhibition) .
  • Piperazine derivatives : The 4-(4-fluorophenyl)piperazine group (Table 2) is common in CNS drugs due to its ability to cross the blood-brain barrier .

Biological Activity

3,4-Difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzamide structure with two fluorine atoms at the 3 and 4 positions and an indole moiety attached via a two-carbon ethyl linker. Its molecular formula is C15H16F2N2O.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been reported that compounds with similar structures can inhibit specific enzymes such as monoamine oxidase (MAO), which is significant in neurodegenerative diseases like Parkinson's disease .
  • Antiproliferative Effects : Research indicates that benzamide derivatives can exhibit antiproliferative properties against various cancer cell lines. The presence of electron-withdrawing groups like fluorine enhances this activity by increasing lipophilicity and altering the interaction with biological targets .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)5.0
HT29 (colorectal carcinoma)4.5
PC12 (neuroblastoma)6.0

These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies involving neuronal damage models. It has shown efficacy in reducing oxidative stress and preventing apoptosis in neuronal cells exposed to neurotoxic agents like 6-hydroxydopamine. The low cytotoxicity profile further supports its potential for therapeutic use in neurodegenerative conditions .

Case Studies

  • Parkinson's Disease Model : In a study using PC12 cells, this compound demonstrated significant protection against cell death induced by neurotoxins. The mechanism was attributed to its ability to enhance antioxidant defenses and inhibit apoptotic pathways .
  • Cancer Cell Lines : A series of experiments on various cancer cell lines revealed that this compound could inhibit cell growth effectively, with the mechanism likely involving the disruption of cellular signaling pathways critical for survival and proliferation .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To validate the in vitro findings and assess pharmacokinetics, bioavailability, and therapeutic efficacy in animal models.
  • Mechanistic Studies : Detailed investigations into the molecular targets affected by this compound to elucidate its precise mechanisms of action.
  • Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be crucial for evaluating safety and efficacy in humans.

Q & A

Q. What are the standard synthetic routes for 3,4-difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide?

The compound is typically synthesized via carbodiimide-mediated amide coupling. A representative method involves reacting 3,4-difluorobenzoic acid with 2-(2-methyl-1H-indol-1-yl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and catalytic dimethylaminopyridine (DMAP) in dichloromethane. After 6 hours of stirring, the product is purified via silica gel chromatography (0–40% ethyl acetate in hexane) with yields ~70–80% . Alternative methods employ acetonitrile/water solvent systems with EDC·HCl, followed by extraction and crystallization .

Q. How is the compound characterized to confirm structural integrity?

Key characterization includes:

  • 1H/13C NMR : Signals for indole protons (δ ~7.5–6.2 ppm), benzamide carbonyl (δ ~165–170 ppm), and fluorine-coupled aromatic protons.
  • LCMS : Molecular ion peaks (e.g., [M+H]+) and >95% purity at λ254 nm.
  • Elemental Analysis : Validation of C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or solid-state packing?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical uncertainties. Software suites like SHELXL (for refinement) and WinGX/ORTEP (for visualization) enable precise determination of bond lengths, angles, and anisotropic displacement parameters. For example, SHELXL can refine high-resolution data to R-factors <0.05, while WinGX generates ORTEP diagrams to visualize thermal ellipsoids and intermolecular interactions .

Q. What strategies address contradictory biological activity data across assay systems (e.g., cell-free vs. cellular assays)?

Contradictions may arise due to off-target effects or assay-specific conditions. To mitigate:

  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., fluorescence polarization).
  • Metabolic Stability Tests : Assess compound stability in microsomal preparations to rule out degradation artifacts.
  • Dose-Response Curves : Confirm EC50/IC50 consistency across replicates .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Screening : Compare EDCI, DCC, or HATU efficiency in aprotic solvents (e.g., DCM vs. DMF).
  • Solvent Effects : Polar solvents (acetonitrile) may enhance coupling kinetics, while aqueous phases reduce byproduct formation .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during activation steps .

Q. What computational methods predict the compound’s binding mode to biological targets (e.g., Arp2/3 complex)?

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions between the benzamide moiety and target active sites.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories.
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding energy contributions from hydrophobic/electrostatic interactions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Modify the benzamide’s fluorine positions (3,4- vs. 2,5-difluoro) or indole’s methyl group to assess steric/electronic effects.
  • Bioisosteric Replacement : Replace the indole with pyrrole or imidazole to probe π-stacking interactions.
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify essential hydrogen-bonding or hydrophobic features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.